Piperidine, 1-(3,3-diphenylallyl)-

Übersicht

Beschreibung

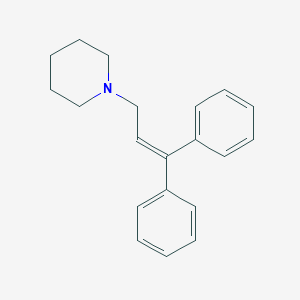

Piperidine, 1-(3,3-diphenylallyl)- is an organic compound with the molecular formula C20H23N. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is characterized by the presence of a 3,3-diphenylallyl group attached to the nitrogen atom of the piperidine ring. Piperidine derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and material science .

Wirkmechanismus

Target of Action

Piperidine derivatives are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry and are among the most important synthetic fragments for designing drugs

Mode of Action

Piperidine derivatives have been found to have antiaggregatory and antioxidant effects . They have been observed to inhibit the phosphatidylinositor-3-kinase/Akt signaling pathway, which is crucial for the survival of certain cancer cells .

Biochemical Pathways

The compound interacts with several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB etc . These interactions lead to inhibition of cell migration and help in cell cycle arrest to inhibit survivability of cancer cells .

Result of Action

The compound has shown potential anticancer activity. For instance, it has been observed to induce apoptosis and cytotoxicity in certain tumor cells . Moreover, it has been found to restore GSH and cytokine levels (IFN γ, IL-2, and IL-4) in a dose-dependent manner .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Piperidine, 1-(3,3-diphenylallyl)- typically involves the reaction of piperidine with 3,3-diphenylallyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production of Piperidine, 1-(3,3-diphenylallyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using techniques such as distillation, crystallization, or chromatography to obtain the desired purity .

Analyse Chemischer Reaktionen

Types of Reactions

Piperidine, 1-(3,3-diphenylallyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of bases like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: N-oxides and other oxidized derivatives.

Reduction: Reduced piperidine derivatives.

Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Piperidine, 1-(3,3-diphenylallyl)- has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting neurological disorders and cancer.

Industry: Utilized in the production of specialty chemicals and materials with specific properties

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Piperine: An alkaloid found in black pepper with similar piperidine structure but different functional groups.

Piperidine: The parent compound with a simpler structure and wide range of applications in organic synthesis and medicinal chemistry.

Dihydropyridine: A related nitrogen-containing heterocycle with significant therapeutic applications, particularly as calcium channel blockers

Uniqueness

Piperidine, 1-(3,3-diphenylallyl)- is unique due to the presence of the 3,3-diphenylallyl group, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a versatile building block in organic synthesis and its ability to interact with specific molecular targets in biological systems .

Biologische Aktivität

Piperidine, 1-(3,3-diphenylallyl)- is an organic compound with the molecular formula CHN. It is a derivative of piperidine, a six-membered heterocyclic compound known for its diverse biological activities. The compound is notable for its potential therapeutic applications, particularly in oncology and neurology, due to its ability to interact with various biochemical pathways.

Piperidine, 1-(3,3-diphenylallyl)- exhibits its biological activity primarily through modulation of specific molecular targets. It is known to interact with several crucial signaling pathways involved in cancer progression, including:

- NF-κB : A transcription factor that plays a key role in regulating the immune response and cell survival.

- PI3K/Akt : A pathway critical for cell growth and survival; inhibition can lead to apoptosis in cancer cells.

- STAT-3 : Involved in cell proliferation and apoptosis regulation.

These interactions can lead to various biochemical effects, including apoptosis (programmed cell death) in cancer cells and modulation of inflammatory responses .

Anticancer Properties

Research has highlighted the anticancer potential of piperidine derivatives. The compound has shown effectiveness against several types of cancer, including:

- Breast Cancer

- Prostate Cancer

- Lung Cancer

- Ovarian Cancer

In vitro studies demonstrate that piperidine can induce apoptosis in cancer cell lines by activating caspase-dependent pathways and disrupting mitochondrial integrity. For instance, treatment with piperidine has been observed to release cytochrome c from mitochondria, which activates apoptosomes leading to caspase activation .

Comparative Analysis

The unique structure of piperidine, 1-(3,3-diphenylallyl)- differentiates it from other piperidine derivatives. Below is a comparison table illustrating its properties against similar compounds:

| Compound Name | Anticancer Activity | Mechanism of Action | Unique Features |

|---|---|---|---|

| Piperidine, 1-(3,3-diphenylallyl)- | Yes | Modulation of NF-κB, PI3K/Akt | Specific 3,3-diphenylallyl group |

| Piperine | Yes | ROS release, mitochondrial pathway | Found in black pepper |

| Dihydropyridine | Yes | Calcium channel blockade | Used primarily as calcium channel blockers |

Study on Anticancer Effects

A significant study published in 2022 explored the effects of piperidine derivatives on breast cancer cells. The results indicated that treatment with piperidine led to a significant reduction in cell viability and induced apoptosis through the activation of caspase pathways. The study concluded that piperidine could serve as a potential therapeutic agent when used alone or in combination with other drugs .

Pharmacological Evaluation

Another research effort utilized computer-aided drug design techniques to evaluate the pharmacological activity spectra of new piperidine derivatives. The findings suggested a broad range of biological activities applicable in various medical fields, including oncology and central nervous system disorders. These derivatives showed promise as potential candidates for developing new medicinal agents .

Eigenschaften

IUPAC Name |

1-(3,3-diphenylprop-2-enyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N/c1-4-10-18(11-5-1)20(19-12-6-2-7-13-19)14-17-21-15-8-3-9-16-21/h1-2,4-7,10-14H,3,8-9,15-17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOCURCBRVYTAME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC=C(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70157075 | |

| Record name | Piperidine, 1-(3,3-diphenylallyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70157075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13150-57-7 | |

| Record name | Piperidine, 1-(3,3-diphenylallyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013150577 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperidine, 1-(3,3-diphenylallyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70157075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.